molecular formula C7H12N4O B11739683 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide

4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11739683
M. Wt: 168.20 g/mol
InChI Key: SYLLTVUHLZIBNC-UHFFFAOYSA-N
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Description

4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid with ammonia or an amine under controlled conditions . The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The use of continuous flow reactors and advanced catalytic systems can optimize the production efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ethyl and methyl substitutions enhance its solubility and reactivity compared to other similar compounds .

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

4-amino-2-ethyl-N-methylpyrazole-3-carboxamide

InChI

InChI=1S/C7H12N4O/c1-3-11-6(7(12)9-2)5(8)4-10-11/h4H,3,8H2,1-2H3,(H,9,12)

InChI Key

SYLLTVUHLZIBNC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)N)C(=O)NC

Origin of Product

United States

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